![molecular formula C19H13ClN2O2 B2889078 2-[(2-chloro-6-methylquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1355253-70-1](/img/structure/B2889078.png)
2-[(2-chloro-6-methylquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(2-chloro-6-methylquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, often involves nucleophilic substitution . For instance, the synthesis of N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline was reported to be achieved by nucleophilic substitution of 2-chloro-3-(chloromethyl)-6-methylquinoline with aniline in absolute ethanol in the presence of triethylamine (TEA) as base .Molecular Structure Analysis
The molecular structure of quinoline derivatives can be analyzed using various spectroscopic techniques. For example, the 1H-NMR and 13C-NMR spectra can provide information about the types and positions of atoms in the molecule .Chemical Reactions Analysis
Quinoline derivatives are known to undergo various chemical reactions. For instance, they can inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be determined using various analytical techniques. For instance, the 1H-NMR and 13C-NMR spectra can provide information about the chemical environment of the atoms in the molecule .科学的研究の応用
Tubulin Polymerization Inhibition and Cytostatic Activity
- Research has identified that derivatives of 2-phenylindole, a similar structure to 2-[(2-chloro-6-methylquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione, play a role in inhibiting tubulin polymerization. This action is a key mechanism in certain cytostatics, demonstrating potential antiproliferative effects against breast cancer cells and disrupting microtubule assembly, akin to colchicine (Gastpar et al., 1998).
Synthesis and Electronic Structure Analysis
- A study on the synthesis and structural analysis of heteroannulated chromones, closely related to this compound, was conducted. The study included Density Functional Theory (DFT) calculations and analysis of electronic structure, highlighting the compound's potential in various applications, including nonlinear optical (NLO) properties (Halim & Ibrahim, 2017).
Luminescent Properties and Photo-Induced Electron Transfer
- Novel compounds, structurally related to this compound, were synthesized and their luminescent properties analyzed. The study revealed insights into the fluorescence quantum yields and the potential for use in pH probes and fluorescence quenching mechanisms (Gan et al., 2003).
NMR Spectroscopy Characterization and Structural Analysis
- NMR spectroscopy was utilized to characterize the structure of isoindoline-1,3-dione derivatives, highlighting the importance of 2D NMR in determining inter-proton correlations and adjacent carbon-proton correlations in such compounds (Dioukhane et al., 2021).
Synthesis and Characterization of Isoindoline Derivatives
- A study focused on the synthesis and characterization of an isoindoline compound, closely related to this compound. It involved FT-IR, UV–Vis, and X-ray single-crystal determination, exploring its potential in nonlinear optical material applications (Evecen et al., 2016).
Synthesis and Antitumor Activity
- The antitumor efficacy of chloroalkyl 1H-benz[de]isoquinoline-1,3-diones, structurally similar to the compound , was investigated. Some derivatives showed significant antineoplastic activity, indicating their potential as novel antineoplastic agents (Mukherjee et al., 2011).
Catalytic Asymmetric Synthesis Applications
- A study demonstrated the use of 3-methyl-2-vinylindoles, related to this compound, in catalytic asymmetric Povarov reactions. This provides a method for synthesizing chiral indole-derived tetrahydroquinolines with potential pharmaceutical applications (Dai et al., 2016).
作用機序
Target of Action
Quinoline derivatives, which this compound is a part of, are known to possess a variety of pharmacological activities such as antimalarial, antifungal, hypotensive, and antidepressant activity .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
将来の方向性
The future directions in the research of quinoline derivatives could involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is also a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
生化学分析
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes and proteins
Molecular Mechanism
The molecular mechanism of action of 2-[(2-chloro-6-methylquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is not well-defined. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
2-[(2-chloro-6-methylquinolin-3-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c1-11-6-7-16-12(8-11)9-13(17(20)21-16)10-22-18(23)14-4-2-3-5-15(14)19(22)24/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHDNFIHOVDBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
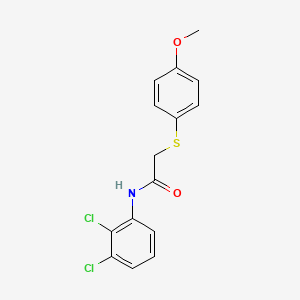
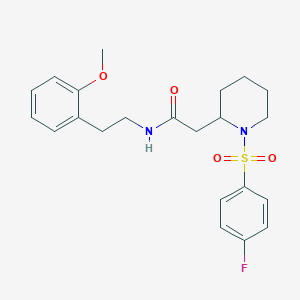
![2-(cyclopentylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2889000.png)
![6-Chloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2889003.png)
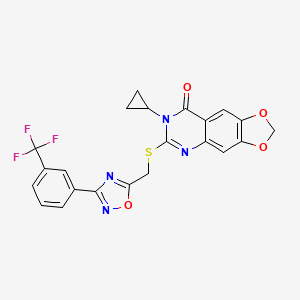
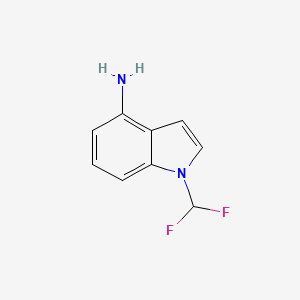

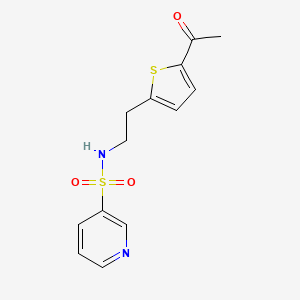
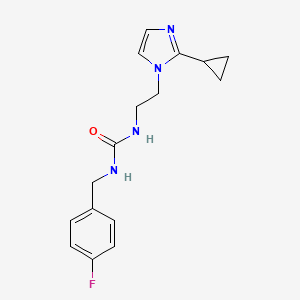

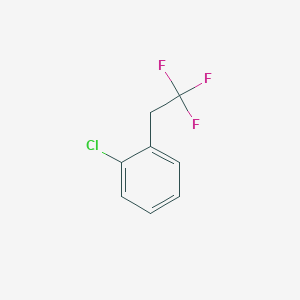
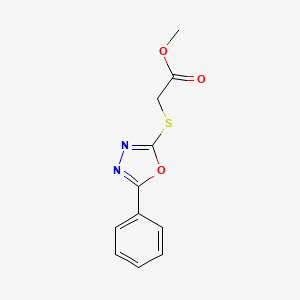
![2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2889016.png)
![N-(2,4-dimethylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)
